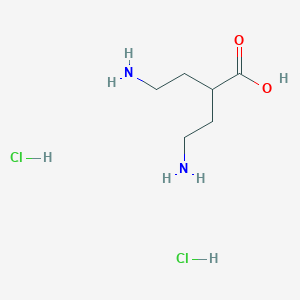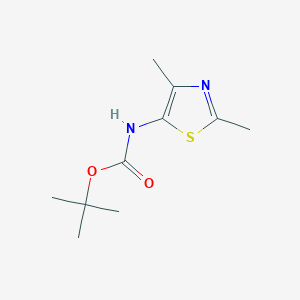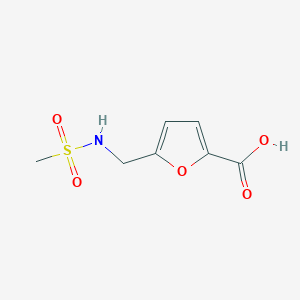
4,5-Dichloro-1,2,3,6-tetrahydropyridine
説明
4,5-Dichloro-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C5H7Cl2N . It is a hydrochloride salt with a molecular weight of 188.48 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride is 1S/C5H7Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h8H,1-3H2;1H . This indicates the presence of two chlorine atoms attached to the tetrahydropyridine ring.Physical And Chemical Properties Analysis
4,5-Dichloro-1,2,3,6-tetrahydropyridine is a powder that is insoluble in water . The compound has a density of 0.913 g/cm3 .科学的研究の応用
Synthesis and Characterization
4,5-Dichloro-1,2,3,6-tetrahydropyridine has been a subject of research primarily in the field of chemical synthesis and characterization. For instance, the synthesis of 5,6-dihydropyridine, closely related to 4,5-Dichloro-1,2,3,6-tetrahydropyridine, has been achieved through methods like flash vacuum thermolysis or dehydrochlorination over solid bases, with its properties characterized using NMR and IR spectra (Lasne, Ripoll, Guillemin, & Denis, 1985).
Chemical Synthesis Approaches
Research has also delved into efficient synthesis methods for related pyridines, demonstrating the conversion of cyclic six-membered imines, such as 2,3,4,5-tetrahydropyridines, into pyridines through α, α-dichlorination and dehydrochlorination processes (Kimpe, Keppens, & Fonck, 1996).
Modular Assembly Reaction
A notable study described a concise method for synthesizing 1,2,3,4-tetrahydropyridines, which involves using 2-alkoxy-3,4-dihydropyran as a precursor. This method has facilitated the preparation of various drug-like polyheterocycles (Sun et al., 2014).
Potential Anti-inflammatory Agents
Research in the 1990s explored the synthesis of N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines, compounds known to possess activities such as analgesic and anti-inflammatory properties (Rao et al., 1995).
Electrophilic Chemistry
The electrophilic chemistry of 1,2,3,6-tetrahydropyridines was studied in superacids, leading to the synthesis of aryl-substituted piperidines. This highlights the potential for creating diverse compounds through electrophilic intermediates (Klumpp et al., 2001).
Multifunctionalized Synthesis
The synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines has been achieved using l-proline-catalyzed multicomponent reactions, demonstrating the compound's versatility in organic synthesis (Jiang, Li, & Chen, 2010).
Library Synthesis for Diversity
The creation of a library of 5,6-unsubstituted 1,4-dihydropyridines and their application in generating structurally diverse fused nitrogen heterocycles, further emphasizes the chemical diversity achievable with tetrahydropyridine derivatives (Maiti, Sridharan, & Menéndez, 2010).
Safety And Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4,5-dichloro-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2N/c6-4-1-2-8-3-5(4)7/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOVBPJXQWRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)

![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)

![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)






